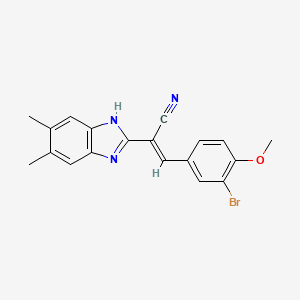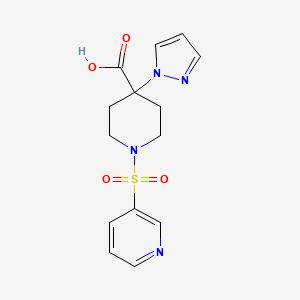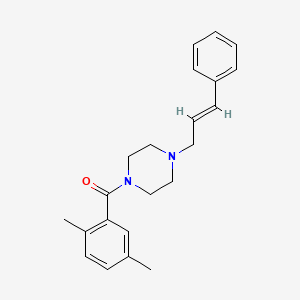
N-(5-chloro-2-methoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)urea, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Wirkmechanismus
N-(5-chloro-2-methoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)urea binds to the active site of BTK and inhibits its kinase activity. This prevents the phosphorylation of downstream targets, including PLCγ2 and AKT, which are crucial for BCR signaling and B-cell survival.
Biochemical and Physiological Effects:
In addition to its effects on B-cell malignancies, N-(5-chloro-2-methoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)urea has also been shown to modulate the function of other immune cells, including T-cells and natural killer (NK) cells. N-(5-chloro-2-methoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)urea has been reported to enhance the cytotoxicity of NK cells and improve T-cell activation and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(5-chloro-2-methoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)urea is its specificity for BTK, which minimizes off-target effects and toxicity. However, N-(5-chloro-2-methoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)urea has also been shown to induce resistance in some B-cell malignancies, highlighting the need for combination therapies and alternative treatment strategies.
Zukünftige Richtungen
For N-(5-chloro-2-methoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)urea research include the evaluation of its efficacy in combination with other targeted therapies, such as venetoclax and lenalidomide. Additionally, the role of N-(5-chloro-2-methoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)urea in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, is also being explored. Finally, the development of next-generation BTK inhibitors with improved pharmacokinetic properties and reduced toxicity is an active area of research.
Synthesemethoden
The synthesis of N-(5-chloro-2-methoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)urea involves a multi-step process that starts with the reaction of 5-chloro-2-methoxyaniline with 2-methylfuran-3-carboxaldehyde to form an imine intermediate. The imine is then reduced using sodium borohydride to yield the corresponding amine. The amine is then reacted with tetrahydro-2-furanylmethyl isocyanate and the resulting urea is treated with phosphorus oxychloride to obtain N-(5-chloro-2-methoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)urea.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)urea has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, N-(5-chloro-2-methoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)urea has shown potent inhibition of BTK and downstream signaling pathways, resulting in decreased proliferation and survival of malignant B-cells.
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c1-18-12-5-4-9(14)7-11(12)16-13(17)15-8-10-3-2-6-19-10/h4-5,7,10H,2-3,6,8H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKFEJKEXOJFPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl {[4-ethyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5487293.png)

![2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]acetamide](/img/structure/B5487305.png)
![3-fluoro-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B5487310.png)


![2-[2-(5-chloro-2-methoxyphenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5487335.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-ethyl-N,2-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5487344.png)

![4-[3-(1-isobutyl-4-piperidinyl)-1-pyrrolidinyl]-5,6-dimethylpyrimidine](/img/structure/B5487372.png)
![3-{[(4-fluorobenzyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5487380.png)
![2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5487386.png)

![N-[4-({[(2,4-difluorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5487400.png)